N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide
Description
Chemical Structure: This compound features a 2-oxopyridin-1(2H)-yl core substituted at position 5 with a morpholin-4-ylsulfonyl group. The acetamide side chain is N-methyl-N-phenyl, distinguishing it from simpler analogs. Its molecular formula is C₁₈H₂₁N₃O₅S (MW: 391.45 g/mol), with a purity >90% in commercial preparations .
Properties
IUPAC Name |
N-methyl-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-19(15-5-3-2-4-6-15)18(23)14-20-13-16(7-8-17(20)22)27(24,25)21-9-11-26-12-10-21/h2-8,13H,9-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOCXNDUJXCZTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide involves several steps. The synthetic route typically starts with the preparation of the pyridinone core, followed by the introduction of the morpholine and sulfonyl groups. The final step involves the methylation of the nitrogen atom and the attachment of the phenylacetamide group. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, are employed to achieve high yields . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, altering their function and activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridinone-Based Acetamide Derivatives
Table 1: Key Structural and Pharmacokinetic Differences
Key Observations :
- Substituent Effects: Fluorination on the phenyl ring (e.g., 2- or 4-fluoro) enhances metabolic stability and target binding in TSPO ligands .
- Acetamide Side Chain : N-methyl-N-phenyl groups in the target compound may improve solubility compared to N-benzyl analogs (e.g., Compound 2 in ), which exhibit lower Ki values but reduced selectivity .
Benzoxazolone-Based TSPO Ligands
Example : [11C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide) :
- Structural Differences: Benzoxazolone core vs. pyridinone in the target compound.
- Functional Insights : [11C]NBMP shows high bioavailability and resolves intersubject variability in TSPO binding studies, attributed to its naphthalene group. The target compound’s morpholinylsulfonyl group may offer similar advantages in solubility and synthetic accessibility .
Immunoproteasome β1i Inhibitors
Example : N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (Compound 2) :
- Activity : Ki = 1.2 µM for β1i inhibition.
- Comparison : The target compound’s bulkier N-methyl-N-phenyl and sulfonyl groups may enhance binding pocket interactions (e.g., with Phe31 and Lys33 in β1i) but could reduce permeability. Molecular dynamics simulations suggest that substituent flexibility critically impacts binding stability .
Antiviral Pyridine-Based N-Sulfonamides
Example : N-(5-(Benzo[d]thiazol-2-yl)-4-(alkylthio)-2-oxopyridin-1(2H)-yl)arylsulfonamide :
- Structural Contrast : Thiazole and alkylthio substituents vs. morpholinylsulfonyl in the target compound.
- Functional Implications : Sulfonamide groups enhance antiviral activity by promoting interactions with viral proteases. The target compound’s acetamide side chain may limit such activity but could be optimized for other targets .
Biological Activity
N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring, a morpholine sulfonyl group, and an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 334.39 g/mol.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 334.39 g/mol |
| XLogP3-AA | 1.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 5 |
Research indicates that this compound may exert its biological effects through interaction with specific receptors or enzymes in the body. Notably, compounds with similar structures have shown promise in modulating neurotransmitter systems and influencing various signaling pathways.
Pharmacological Studies
- Antipsychotic Activity : In studies involving serotonin receptor modulation, related compounds have demonstrated significant antipsychotic-like effects. For instance, N-substituted derivatives have shown selective agonistic activity at the 5-HT2C receptor, which is associated with antipsychotic properties .
- Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been suggested that similar sulfonamide derivatives can inhibit serine proteases like factor Xa, which plays a crucial role in the coagulation cascade .
Case Study 1: Antipsychotic-Like Effects
In an experimental model assessing the effects of various compounds on hyperactivity induced by amphetamines, N-methyl derivatives exhibited notable reductions in hyperactivity, suggesting potential use as antipsychotic agents. The compound's efficacy was linked to its selective action on serotonin receptors .
Case Study 2: Enzyme Interaction
A study exploring the interaction of sulfonamide derivatives with coagulation factors revealed that these compounds could effectively inhibit factor Xa activity. The binding affinity and inhibition kinetics were characterized, highlighting the potential therapeutic applications in managing thrombotic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
